molecular formula C26H42O4 B1337095 Heptyl Undecyl Phthalate CAS No. 68515-42-4

Heptyl Undecyl Phthalate

Cat. No.: B1337095
CAS No.: 68515-42-4
M. Wt: 418.6 g/mol
InChI Key: ILVKYQKHSCWQAW-UHFFFAOYSA-N
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Description

Heptyl Undecyl Phthalate is a type of phthalate ester, which is a derivative of phthalic acid. Phthalate esters are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is specifically used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptyl Undecyl Phthalate is synthesized through the esterification of phthalic anhydride with heptyl and undecyl alcohols. The reaction typically occurs in the presence of a catalyst such as sulfuric acid. The process involves two main stages:

Industrial Production Methods

In industrial settings, the esterification process is carried out in large reactors under controlled temperature and pressure conditions. The reaction mixture is continuously stirred to ensure uniformity, and the product is purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Heptyl Undecyl Phthalate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of phthalic acid and other oxidation products.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to produce phthalic acid and the corresponding alcohols.

    Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products

    Oxidation: Phthalic acid and other oxidation products.

    Hydrolysis: Phthalic acid, heptyl alcohol, and undecyl alcohol.

    Substitution: Various substituted phthalates depending on the nucleophile used.

Scientific Research Applications

Heptyl Undecyl Phthalate has several scientific research applications:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.

    Industry: Widely used in the production of flexible PVC, adhesives, coatings, and sealants.

Comparison with Similar Compounds

Heptyl Undecyl Phthalate can be compared with other phthalate esters such as:

  • Di-n-butyl phthalate
  • Diethyl phthalate
  • Dimethyl phthalate
  • Di(2-ethylhexyl) phthalate
  • Diisobutyl phthalate

Uniqueness

This compound is unique due to its specific alkyl chain lengths, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring high flexibility and durability.

Properties

IUPAC Name

1-O-heptyl 2-O-undecyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-3-5-7-9-10-11-12-14-18-22-30-26(28)24-20-16-15-19-23(24)25(27)29-21-17-13-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVKYQKHSCWQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883153
Record name Heptyl undecyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65185-88-8, 68515-42-4
Record name Heptyl undecyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptyl undecyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEPTYL UNDECYL PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U9DD5LS4K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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